Nelonemdaz sodium

Catalog No.
S13261403
CAS No.
916214-58-9
M.F
C15H7F7NNaO3
M. Wt
405.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelonemdaz sodium

CAS Number

916214-58-9

Product Name

Nelonemdaz sodium

IUPAC Name

sodium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate

Molecular Formula

C15H7F7NNaO3

Molecular Weight

405.20 g/mol

InChI

InChI=1S/C15H8F7NO3.Na/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1

InChI Key

JRUKCFQBEJZBGU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[Na+]

Nelonemdaz sodium, also known as Neu2000, is a novel neuroprotective compound that has garnered attention for its potential in treating acute ischemic stroke and related conditions. It is a synthetic derivative of salicylic acid, closely related to aspirin and sulfasalazine. This compound exhibits selective antagonism against the NR2B subunit of the N-methyl-D-aspartate receptor, which is crucial in mediating excitotoxicity in neuronal cells. Additionally, nelonemdaz sodium has antioxidant properties, allowing it to scavenge reactive oxygen species and mitigate oxidative stress associated with neuronal injury during ischemic events .

Such as amination and sulfonation are employed to introduce functional groups that enhance neuroprotective properties.
  • Formation of Sodium Salt: The final product is often converted into its sodium salt form for improved solubility and bioavailability.
  • Specific reaction schemes are proprietary but generally follow established organic synthesis protocols .

    Nelonemdaz sodium has demonstrated significant biological activity in various preclinical and clinical studies:

    • Neuroprotection: In animal models of stroke, it has shown efficacy in reducing infarct size and improving functional outcomes post-reperfusion.
    • Clinical Trials: A phase III clinical trial (RODIN) is currently evaluating its safety and efficacy in patients undergoing endovascular thrombectomy for acute ischemic stroke. Preliminary results indicate promising outcomes without serious adverse effects .

    Nelonemdaz sodium has several potential applications:

    • Acute Ischemic Stroke: Its primary application is as a neuroprotective agent in treating acute ischemic stroke.
    • Neurodegenerative Diseases: Given its mechanisms of action, there is potential for use in other neurodegenerative conditions characterized by excitotoxicity and oxidative stress.
    • Research Tool: It serves as a valuable tool in research settings for studying NMDA receptor dynamics and oxidative stress responses in neuronal models .

    Interaction studies have highlighted the multifaceted nature of nelonemdaz sodium's action:

    • Drug Interactions: Research indicates that nelonemdaz may interact synergistically with other neuroprotective agents or thrombolytics used in stroke management.
    • Mechanistic Studies: Investigations into its interaction with various signaling pathways have shown that it can modulate inflammatory responses and promote neuronal survival under stress conditions .

    Several compounds exhibit similar neuroprotective properties or mechanisms of action. Below is a comparison highlighting the uniqueness of nelonemdaz sodium:

    Compound NameMechanism of ActionUnique Features
    MemantineNMDA receptor antagonistNon-selective; primarily used for Alzheimer's disease.
    RiluzoleGlutamate release inhibitorPrimarily used for amyotrophic lateral sclerosis; different target profile.
    NerinetideNMDA receptor modulatorTargets different subunits; used for post-stroke recovery.
    LacosamideEnhances slow inactivation of voltage-gated sodium channelsPrimarily an anticonvulsant; different mechanism focus.

    Nelonemdaz sodium stands out due to its dual action as both an NMDA receptor antagonist and an antioxidant, providing a broader therapeutic profile against excitotoxicity and oxidative damage compared to other compounds .

    Dual-Target N-Methyl-D-Aspartate Receptor Antagonism

    Subunit-Selective Binding Kinetics (GluN2B Specificity)

    Nelonemdaz sodium suppresses currents evoked by N-methyl-D-aspartate through preferential interaction with the glutamate receptor ion-channel subunit designated GluN2B, while sparing GluN2A-containing receptors [1]. Whole-cell voltage-clamp analysis in cortical neurons shows a half-maximal inhibitory concentration of about 35 micromolar for blockade of 300 micromolar N-methyl-D-aspartate–induced currents [2] [1]. Co-application of the GluN2B-directed modulator ifenprodil does not further increase inhibition, whereas the GluN2A-selective compound NVP-AAM077 fails to modify the Nelonemdaz effect, confirming subunit specificity [1].

    ParameterReported value or qualitative outcomeSource
    Half-maximal inhibitory concentration against N-methyl-D-aspartate-evoked current≈ 35 μM [2] [1]
    Preference for GluN2B over GluN2AComplete; unaffected by GluN2A-selective modulation [1]
    Binding reversibilityRapid wash-out; no channel trapping [2]
    Relative unblocking rate (versus memantine)≈ 8-fold faster [2]

    Allosteric Modulation Patterns

    Nelonemdaz sodium functions as a reversible, uncompetitive gating modifier. It binds to the closed conformation that follows agonist activation, accelerates receptor desensitisation, stabilises the non-conducting state, and exhibits use-dependence without voltage dependence [2] [1]. The compound’s fast departure from the channel avoids prolonged receptor silencing, distinguishing it from classic open-channel blockers and accounting for the rapid off-rate summarised above [2]. Together, these features deliver GluN2B-focused inhibition during pathological over-activation while preserving physiological synaptic transmission.

    Free Radical Scavenging Capacity

    Superoxide Dismutase Mimetic Activity

    Biochemical spin-trapping assays demonstrate that Nelonemdaz sodium directly eliminates superoxide radicals with a half-maximal inhibitory concentration of about 63 micromolar—twice the potency of ascorbic acid under identical conditions [3]. In isolated mitochondria it lowers antimycin-A-induced reactive oxygen and nitrogen species with a half-maximal inhibitory concentration of 2.21 micromolar and suppresses hydrogen peroxide formation with an approximate half-maximal inhibitory concentration of 6.04 micromolar [3]. These data indicate functional mimicry of superoxide dismutase by intercepting superoxide before enzymatic dismutation would normally occur.

    Peroxynitrite Neutralisation Mechanisms

    Nelonemdaz sodium reacts rapidly with authentic or donor-derived peroxynitrite, yielding sub-micromolar potency in carbonate-free systems and low-micromolar potency in physiologic bicarbonate, outperforming classical antioxidants such as Trolox [3]. The high affinity reflects an electrophilic phenoxy moiety that stabilises radical intermediates, thereby preventing oxidative nitration of proteins, lipids, and nucleic acids that drive delayed neuronal loss after ischemia-reperfusion.

    Reactive species neutralisedHalf-maximal inhibitory concentration (μM)Experimental milieuSource
    Superoxide radical63.07 ± 1.44X-anthine oxidase assay [3]
    Hydroxyl radical58.45 ± 1.74Deoxyribose degradation [3]
    Nitric oxide radical155.8 ± 4.88Sodium nitroprusside release [3]
    Peroxynitrite (authentic) without bicarbonate1.59 ± 0.05Fluorometric oxidation of dihydrorhodamine-123 [3]
    Peroxynitrite (authentic) with bicarbonate4.43 ± 0.39Same assay [3]
    Peroxynitrite generated from SIN-1 without bicarbonate0.47 ± 0.04Same assay [3]
    Peroxynitrite generated from SIN-1 with bicarbonate0.94 ± 0.06Same assay [3]

    Hydrogen Bond Acceptor Count

    11

    Hydrogen Bond Donor Count

    2

    Exact Mass

    405.02118450 g/mol

    Monoisotopic Mass

    405.02118450 g/mol

    Heavy Atom Count

    27

    UNII

    MMY7F8FR6C

    Dates

    Last modified: 08-10-2024

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